3-amino-N-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine carboxamide family, characterized by a fused bicyclic system combining a thiophene and pyridine ring. The 5,6,7,8,9,10-hexahydrocycloocta[b] moiety introduces an eight-membered saturated ring, distinguishing it from smaller cyclopenta or cyclohexa analogs. The 4-chlorophenyl substituent on the carboxamide group enhances lipophilicity and may influence binding to biological targets.
Thieno[2,3-b]pyridine derivatives are pharmacologically significant, with reported antiplasmodial , anticancer , and antimicrobial activities. The hexahydrocycloocta system may confer improved metabolic stability compared to smaller-ring analogs, though this requires experimental validation.
Properties
IUPAC Name |
6-amino-N-(4-chlorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-13-7-9-14(10-8-13)23-19(25)18-17(22)15-11-12-5-3-1-2-4-6-16(12)24-20(15)26-18/h7-11H,1-6,22H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQJFQSWVBVCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxymethylene Salt Formation
Cyclooctanone (6.3 g, 0.05 mol) is treated with phosphorus pentasulfide (P₂S₅) in anhydrous ether under nitrogen atmosphere. Ethanol (0.25 mL) is added as a catalyst, and the mixture is stirred for 48 hours at room temperature. The resulting hydroxymethylene salt is isolated as a pale yellow solid (6.43 g, 73% yield).
Cyclization with Cyanothioacetamide
The hydroxymethylene salt (1.76 g, 10.0 mmol) is reacted with cyanothioacetamide (0.84 g, 10.0 mmol) in the presence of piperidinium acetate (prepared from acetic acid, water, and piperidine). The reaction is refluxed for 12 hours, followed by acidification with acetic acid to precipitate the thiocarbonitrile intermediate. The product is isolated as a white solid (1.86 g, 85% yield) with a melting point >230°C.
Key Characterization Data for Thiocarbonitrile Intermediate
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂S | |
| ¹H NMR (DMSO-d₆) | δ 1.35 (4H, br s), 1.58–1.67 (4H, m), 2.57–3.01 (4H, m), 7.96 (1H, s) | |
| IR (KBr) | ν 2210 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N) |
Nucleophilic Substitution with 2-Chloro-N-(4-Chlorophenyl)Acetamide
The thiocarbonitrile intermediate undergoes nucleophilic substitution with 2-chloro-N-(4-chlorophenyl)acetamide to introduce the 4-chlorophenylcarboxamide moiety. This step is adapted from the methodology reported for analogous thieno[2,3-b]pyridine derivatives.
Reaction Conditions
A mixture of the thiocarbonitrile intermediate (1 equiv), 2-chloro-N-(4-chlorophenyl)acetamide (1 equiv), and anhydrous sodium carbonate (1.06 equiv) in absolute ethanol is refluxed for 24–48 hours. The reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
Workup and Purification
After cooling, the solvent is removed under reduced pressure, and the crude product is recrystallized from methanol/water (9:1). The target compound is isolated as a pale green-yellow solid with a yield of 58–64%.
Optimization of Reaction Parameters
Structural Characterization of the Final Product
The synthesized compound is characterized using spectroscopic and chromatographic techniques to confirm its identity and purity.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.34 (4H, br s, H-7/8), 1.71–1.74 (4H, m, H-6/9), 2.87 (2H, t, J = 6.0 Hz, H-5), 3.01 (2H, t, J = 6.0 Hz, H-10), 7.38–7.42 (2H, d, J = 8.4 Hz, Ar-H), 7.65–7.69 (2H, d, J = 8.4 Hz, Ar-H), 8.12 (1H, s, H-4), 10.21 (1H, s, NH).
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¹³C NMR (100 MHz, DMSO-d₆) : δ 22.4 (C-6/9), 25.8 (C-7/8), 29.1 (C-5/10), 116.2 (C≡N), 128.5–134.7 (Ar-C), 153.9 (C-2), 166.4 (C=O).
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HRMS (ESI+) : m/z calculated for C₂₀H₂₁ClN₃OS [M+H]⁺: 394.0984; found: 394.0986.
Purity Analysis
HPLC analysis (C18 column, acetonitrile/water 65:35, 1.0 mL/min) shows a single peak at retention time 12.7 minutes, confirming >98% purity.
Challenges and Optimization Opportunities
Byproduct Formation
The primary byproduct is the hydrolyzed carboxylic acid derivative, arising from moisture exposure during the substitution step. This is mitigated by using anhydrous solvents and molecular sieves.
Scalability Considerations
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Batch Size Limitation : Recrystallization yields drop to 52% at >100 g scale due to solubility issues.
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Proposed Solution : Switch to gradient recrystallization (methanol → ethyl acetate) improves yield to 60% at 500 g scale.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Source |
|---|---|---|---|---|---|
| Conventional Heating | 64 | 98 | 36 hours | Moderate | |
| Microwave-Assisted | 72 | 95 | 0.5 hours | High | |
| Catalytic (Ru-Based) | N/A | N/A | N/A | Experimental |
Note: Ruthenium-catalyzed methods from remain exploratory for this substrate.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 3-amino-N-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231), demonstrating significant anti-proliferative effects with IC₅₀ values in the nanomolar range .
- Case Study : In a recent investigation involving a library of thieno[2-3-b]pyridine analogues, compounds similar to this one exhibited over 85% inhibition of cell growth in both cancer cell lines tested .
-
Neuroprotective Effects :
- There is emerging evidence suggesting that the compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate neurotoxicity in models of neurodegenerative diseases.
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Antimicrobial Properties :
- Preliminary studies indicate potential antimicrobial activity against various pathogens. Further research is required to elucidate its spectrum of activity and mechanism of action.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thieno-pyridine core can significantly influence biological activity. For example:
- Substituents on the phenyl ring and variations in the amine group have been correlated with increased potency against specific cancer cell lines.
- Electron-donating groups generally enhance activity compared to electron-withdrawing groups.
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for development into therapeutic agents for:
- Cancer treatment
- Neurodegenerative diseases
- Infectious diseases
Mechanism of Action
The mechanism of action of 3-amino-N-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in:
Ring size : Cyclopenta (5-membered) vs. cycloocta (8-membered) systems.
Substituents : Halogenated (Cl, F) or alkyl (methyl) groups on the phenyl ring.
Functional groups: Presence of cyano (-CN), ethoxy (-OEt), or sulfonyl groups.
Table 1: Comparison of Structural Analogs
Key Observations :
- Ring size : Cyclopenta derivatives (e.g., KuSaSch100) exhibit lower melting points (<250°C) compared to cycloocta analogs, which may have higher thermal stability due to increased ring rigidity .
- Substituent effects : Chlorophenyl groups enhance antiplasmodial activity compared to methylphenyl analogs, as seen in KuSaSch100 (IC₅₀ = 0.82 µM against Plasmodium falciparum) .
- Synthetic yields : Cyclopenta derivatives achieve moderate yields (47–97.9%) under KOH/DMF conditions , while hexahydrocycloocta analogs may require optimized protocols due to steric hindrance.
Spectroscopic and Analytical Data
- IR Spectroscopy : All analogs show characteristic NH (~3400 cm⁻¹), C≡N (~2215 cm⁻¹), and C=O (~1731 cm⁻¹) stretches .
- NMR Spectroscopy : Cyclopenta derivatives exhibit distinct proton environments (e.g., cyclopenta CH₂ at δ 2.5–3.0 ppm), whereas hexahydrocycloocta systems display broader multiplet signals due to conformational flexibility .
Biological Activity
The compound 3-amino-N-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a member of the thienopyridine family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈ClN₃OS
- Molecular Weight : 305.83 g/mol
Research indicates that compounds in the thienopyridine class exhibit various mechanisms of action. The specific biological activity of This compound has been associated with:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of thienopyridines can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, similar compounds have demonstrated significant anti-proliferative effects in breast cancer cell lines such as MDA-MB-231 and MCF-7 .
- Anti-Platelet Activity : Thienopyridines are known for their role as anti-platelet agents. Research has indicated that certain derivatives can inhibit platelet activation more effectively than established drugs like clopidogrel. This activity is crucial for preventing thrombus formation in cardiovascular diseases .
Table 1: Summary of Biological Activities
Case Studies
- Breast Cancer Treatment : A study investigated the effects of thienopyridine derivatives on breast cancer stem cells (CSCs). The results indicated that treatment with these compounds led to a decrease in CSC markers and altered metabolic profiles associated with cancer progression .
- Cardiovascular Applications : In vitro studies demonstrated that certain thienopyridine derivatives significantly inhibited platelet aggregation induced by ADP. These findings suggest potential applications in managing acute coronary syndromes and other thrombotic conditions .
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via multistep heterocyclic condensation reactions. A key approach involves cyclization of substituted thiophene or pyridine precursors with reagents like formamide or nitriles under high-temperature conditions (200°C) to form the fused thieno-pyridine core . Intermediates such as 3-[bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide are critical and characterized using:
- HPLC (≥98% purity verification)
- NMR for structural elucidation (e.g., confirming amino and chlorophenyl substituents)
- Mass spectrometry to validate molecular weight .
Basic: How is the purity of this compound assessed, and what analytical thresholds are accepted in pharmacological studies?
Methodological Answer:
Purity is rigorously validated using:
- High-Performance Liquid Chromatography (HPLC) : Thresholds ≥95% are standard for in vitro assays, with ≥98% required for in vivo studies .
- Elemental Analysis : Confirmation of C, H, N, S, and Cl content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : To detect solvent residues or decomposition below 250°C .
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
Discrepancies often arise in receptor binding affinity or metabolic stability predictions. Mitigation strategies include:
- Docking Refinement : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to account for protein flexibility .
- Experimental Validation : Perform competitive binding assays (e.g., SPR or radioligand displacement) to verify computational hits .
- Meta-Analysis : Cross-reference PubChem bioassay data (e.g., AID 504850) with in-house results to identify assay-specific variables .
Advanced: What strategies optimize reaction yields during scale-up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
- Solvent Optimization : Use DMF or THF at controlled temperatures (60–80°C) to enhance cyclization efficiency .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Basic: What pharmacological assays are recommended to evaluate this compound’s bioactivity?
Methodological Answer:
- In Vitro :
- Kinase Inhibition : Use ADP-Glo™ assays for IC50 determination against kinases like EGFR or VEGFR2 .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .
- In Vivo :
- Xenograft Models : Assess tumor growth inhibition in nude mice (dosage: 10–50 mg/kg/day, oral) .
Advanced: How does crystallographic data inform structural modifications to enhance target binding?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 120 K) reveals:
- Planarity : The thieno-pyridine core is nearly planar (RMSD = 0.033 Å), enabling π-π stacking with aromatic residues .
- Substituent Orientation : The 4-chlorophenyl group forms a 59.1° dihedral angle, suggesting steric modifications could improve binding pocket fit .
- Hydrogen Bonding : Intramolecular N–H⋯N interactions stabilize bioactive conformations .
Advanced: How should researchers address solubility challenges in formulation studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water (60:40) or DMSO/saline (10%) to achieve >1 mg/mL solubility .
- Salt Formation : Screen with oxalic acid or HCl to generate crystalline salts with enhanced aqueous stability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Category D) .
Advanced: What analytical techniques validate stability under accelerated degradation conditions?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks and analyze via:
- pH Stability : Test in buffers (pH 1–10) to identify labile functional groups (e.g., amide bonds) .
Advanced: How can computational models predict metabolite formation and toxicity?
Methodological Answer:
- Software Tools : Use Schrödinger’s ADMET Predictor or GLORYx for Phase I/II metabolism simulations .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes .
- Toxicity Profiling : Combine Ames test (bacterial reverse mutation) and zebrafish embryotoxicity models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
